molecular formula C13H13F3N6 B3004984 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2415620-51-6

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B3004984
CAS RN: 2415620-51-6
M. Wt: 310.284
InChI Key: XKGYNULODZBOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPZP, is a novel compound that has gained considerable attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating various signaling pathways. In cancer cells, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine improves cognitive function by modulating the NMDA receptor and reducing neuroinflammation.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects in various studies. In cancer cells, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine induces apoptosis and inhibits cell proliferation. In inflammation, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is also relatively easy to synthesize and has a high purity. However, one of the limitations of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its limited solubility in water, which can make it difficult to use in some lab experiments.

Future Directions

There are several future directions for N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine research. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, future studies could investigate ways to improve the solubility of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, which could increase its potential applications in lab experiments.

Synthesis Methods

The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 1-pyrazin-2-ylazetidin-3-amine in the presence of N-methylmorpholine as a catalyst. The reaction yields N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine as a white solid with a purity of over 95%.

Scientific Research Applications

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation studies have demonstrated that N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6/c1-21(12-19-3-2-10(20-12)13(14,15)16)9-7-22(8-9)11-6-17-4-5-18-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYNULODZBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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